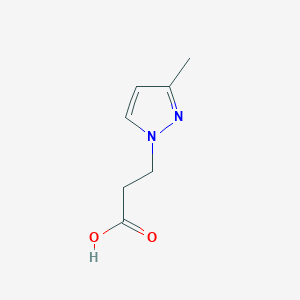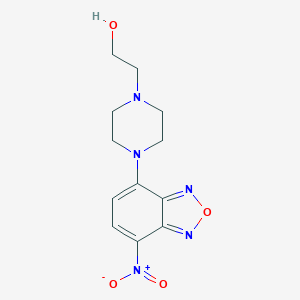
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)-, commonly known as NBD-PE, is a fluorescent probe used in scientific research to study various cellular processes. It is a small molecule that can be easily incorporated into living cells, allowing researchers to track and visualize biological molecules in real-time.
Wirkmechanismus
NBD-PE works by binding to specific molecules in living cells and emitting fluorescence when excited by light. The fluorescence emitted by NBD-PE can be used to track the movement and behavior of these molecules in real-time. This allows researchers to study the dynamics of cellular processes and gain insights into their mechanisms of action.
Biochemische Und Physiologische Effekte
NBD-PE is a non-toxic probe that does not affect cellular function or viability. It is easily incorporated into living cells and can be used to study a wide range of biological molecules, including proteins, lipids, and nucleic acids. The probe emits a strong fluorescence signal, allowing researchers to track and visualize these molecules with high resolution.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBD-PE is its versatility. It can be used in a wide range of applications and is compatible with various imaging techniques. It is also non-toxic and does not affect cellular function, making it ideal for long-term imaging experiments. However, one limitation of NBD-PE is its sensitivity to environmental factors such as pH and temperature. This can affect the accuracy and reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for NBD-PE research. One area of interest is the development of new probes with improved sensitivity and specificity for specific cellular processes. Another area of research is the application of NBD-PE in clinical settings, such as the diagnosis and treatment of diseases. Overall, NBD-PE is a powerful tool for studying cellular processes and has the potential to contribute to many areas of scientific research.
Synthesemethoden
The synthesis of NBD-PE involves the reaction of piperazineethanol with 7-nitrobenzofurazan-4-yl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure NBD-PE.
Wissenschaftliche Forschungsanwendungen
NBD-PE is widely used in scientific research to study various cellular processes such as protein-protein interactions, lipid dynamics, and membrane trafficking. It is a versatile probe that can be used in a wide range of applications, including fluorescence resonance energy transfer (FRET) and fluorescence recovery after photobleaching (FRAP) experiments.
Eigenschaften
CAS-Nummer |
61785-74-8 |
|---|---|
Produktname |
1-Piperazineethanol, 4-(7-nitrobenzofurazan-4-yl)- |
Molekularformel |
C12H15N5O4 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)9-1-2-10(17(19)20)12-11(9)13-21-14-12/h1-2,18H,3-8H2 |
InChI-Schlüssel |
WDVCZSSWRMVHAU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN1CCO)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Andere CAS-Nummern |
61785-74-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



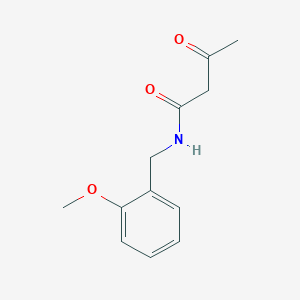
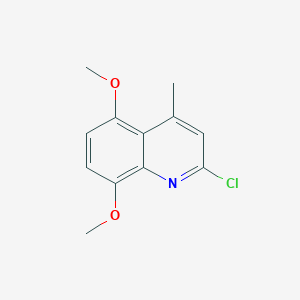
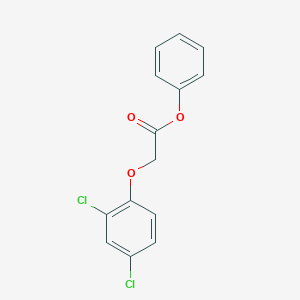
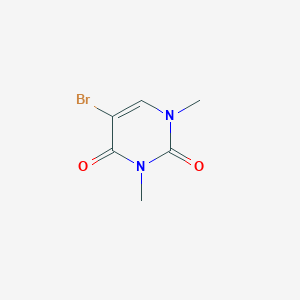
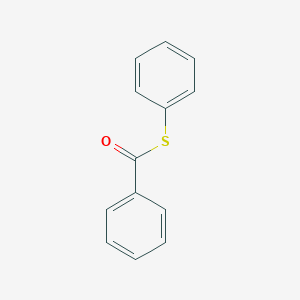
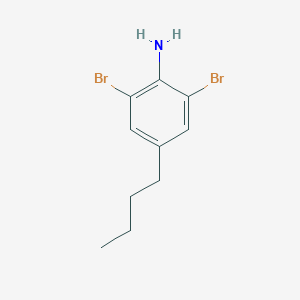
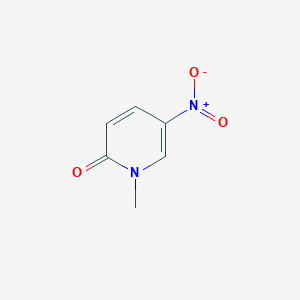
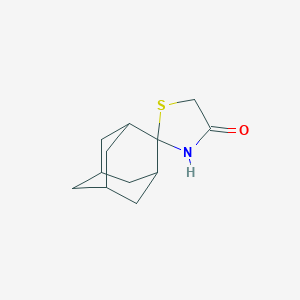

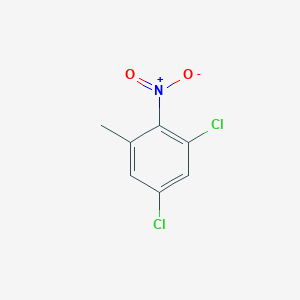

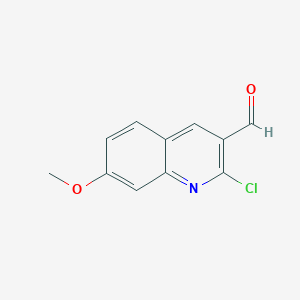
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
